2-(1,3,4-Oxadiazol-2-yl)acetaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C4H4N2O2/c7-2-1-4-6-5-3-8-4/h2-3H,1H2 |
InChI Key |
BSEXVEXEJBKPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
De Novo Construction of the 1,3,4-Oxadiazole (B1194373) Ring System with Acetaldehyde (B116499) Linkage
This approach focuses on building the 1,3,4-oxadiazole ring from linear starting materials that already possess the two-carbon acetaldehyde precursor.
A well-established method for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of N-acylhydrazides. In the context of the target molecule, this would involve the reaction of a suitable hydrazide with a derivative of malonic acid or a related three-carbon synthon. For instance, the condensation of an N-acylhydrazide with malonic acid, followed by a cyclization-decarboxylation sequence, could potentially yield the desired product.
A more direct approach involves the reaction of a carbohydrazide (B1668358) with a suitably protected malonaldehydic acid derivative. The initial condensation would form an acylhydrazone, which could then undergo cyclodehydration to afford the 1,3,4-oxadiazole ring. The protecting group on the aldehyde functionality would need to be carefully chosen to withstand the cyclization conditions and be readily removable in a final deprotection step. Common protecting groups for aldehydes include acetals and dithianes.
| Reactants | Reagents and Conditions | Intermediate | Outcome |
| Carbohydrazide, Protected Malonaldehydic Acid | Acid or base catalyst | Acylhydrazone | Formation of the 1,3,4-oxadiazole ring with a protected acetaldehyde side chain. |
| N-Acylhydrazide, Malonic Acid | Dehydrating agent (e.g., POCl₃, P₂O₅) | N,N'-diacylhydrazine | Potential for cyclization and decarboxylation to yield the target scaffold. |
Oxidative cyclization of acylhydrazones is another powerful tool for the synthesis of 1,3,4-oxadiazoles. This method typically involves the reaction of an aldehyde with a hydrazide to form an acylhydrazone, which is then oxidized to induce ring closure. To apply this to the synthesis of 2-(1,3,4-oxadiazol-2-yl)acetaldehyde, one could envision the reaction of glyoxal (B1671930) with a suitable acylhydrazide. However, the symmetrical nature of glyoxal would likely lead to a mixture of products.
A more controlled approach would utilize a protected glyoxal monoacylhydrazone. The free aldehyde would first be condensed with a hydrazide, followed by oxidative cyclization of the resulting acylhydrazone. A variety of oxidizing agents can be employed for this transformation, including lead tetraacetate (Pb(OAc)₄), N-bromosuccinimide (NBS), and iodine. The choice of oxidant is crucial to ensure compatibility with the protected aldehyde functionality.
Functional Group Interconversion Strategies to Afford the Acetaldehyde Moiety
This synthetic strategy begins with a pre-formed 1,3,4-oxadiazole ring bearing a different functional group at the 2-position, which is then chemically transformed into the acetaldehyde group.
One of the most common and reliable methods for the synthesis of aldehydes is the partial reduction of a corresponding carboxylic acid or ester. The synthesis of ethyl 2-(1,3,4-oxadiazol-2-yl)acetate is a logical precursor for this approach. This ester can be prepared through the cyclization of ethyl 3-hydrazinyl-3-oxopropanoate with a suitable orthoester or carboxylic acid derivative.
Once the ester is obtained, its selective reduction to the aldehyde can be achieved using a variety of reagents. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, typically at low temperatures to prevent over-reduction to the primary alcohol. Other reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LTTBA), can also be effective.
| Starting Material | Reagent | Conditions | Product |
| Ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in an aprotic solvent (e.g., THF, Toluene) | This compound |
| 2-(1,3,4-Oxadiazol-2-yl)acetic acid | Lithium tri-tert-butoxyaluminum hydride (LTTBA) | Anhydrous solvent (e.g., THF) | This compound |
The oxidation of a primary alcohol, 2-(1,3,4-oxadiazol-2-yl)ethanol, provides a direct route to the target aldehyde. The precursor alcohol can be synthesized by the reduction of the corresponding ester, ethyl 2-(1,3,4-oxadiazol-2-yl)acetate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid. A number of methods are available for this purpose, including Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane (DMP) oxidation. Pyridinium chlorochromate (PCC) is another classic reagent for this transformation. The choice of reagent will depend on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
| Starting Material | Oxidizing Agent | Reaction Type | Outcome |
| 2-(1,3,4-Oxadiazol-2-yl)ethanol | Dess-Martin Periodinane (DMP) | Mild oxidation | High yield of this compound. |
| 2-(1,3,4-Oxadiazol-2-yl)ethanol | Pyridinium chlorochromate (PCC) | Mild oxidation | Good yield of the target aldehyde. |
| 2-(1,3,4-Oxadiazol-2-yl)ethanol | Oxalyl chloride, DMSO, Triethylamine | Swern Oxidation | Effective for sensitive substrates. |
Carbon-carbon bond formation reactions can also be employed to construct the acetaldehyde side chain on a pre-formed 1,3,4-oxadiazole nucleus. For example, a 2-halomethyl-1,3,4-oxadiazole could serve as an electrophile in a reaction with a suitable one-carbon nucleophile, such as the cyanide ion. The resulting nitrile, 2-(1,3,4-oxadiazol-2-yl)acetonitrile, can then be partially reduced to the aldehyde using a reagent like DIBAL-H.
Alternatively, a 2-formyl-1,3,4-oxadiazole could undergo a Wittig reaction with a one-carbon ylide, such as methoxymethylenetriphenylphosphorane. The resulting enol ether can then be hydrolyzed under acidic conditions to yield the desired acetaldehyde.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be envisioned through both linear and convergent pathways. A linear synthesis would involve the sequential construction of the molecule, likely beginning with a precursor to the acetaldehyde moiety and culminating in the formation of the oxadiazole ring. Conversely, a convergent approach would involve the synthesis of key fragments separately, followed by their strategic coupling.
A potential linear synthesis could commence with a protected form of a three-carbon building block, such as malonic acid mono-hydrazide. This would then undergo cyclization with a suitable orthoester to form the 1,3,4-oxadiazole ring, followed by manipulation of the side chain to unveil the acetaldehyde functionality.
A more flexible and often higher-yielding convergent strategy would involve the preparation of a stable 2-substituted-1,3,4-oxadiazole precursor which can then be elaborated to the desired acetaldehyde. For instance, a 2-(halomethyl)-1,3,4-oxadiazole could be synthesized and subsequently converted to the target aldehyde.
Stepwise Assembly and Optimization of Reaction Conditions
The cornerstone of any synthesis of this compound is the formation of the 1,3,4-oxadiazole ring. A common and effective method involves the cyclodehydration of a 1,2-diacylhydrazine. rsc.org For the target molecule, this would necessitate a diacylhydrazine bearing a protected acetaldehyde precursor.
One plausible stepwise assembly is outlined below:
Preparation of an Acyl Hydrazide: The synthesis would likely begin with the reaction of a suitably protected malonic acid derivative with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide.
Acylation to form a Diacylhydrazine: The resulting acyl hydrazide would then be acylated with a second carboxylic acid or its derivative.
Cyclodehydration: The key step is the cyclization of the diacylhydrazine to form the 1,3,4-oxadiazole ring. This is typically achieved using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net The choice of reagent and reaction conditions is critical for optimizing the yield and minimizing side reactions.
Optimization of these steps would involve screening various dehydrating agents, solvents, reaction temperatures, and times. For example, while phosphorus oxychloride is a powerful dehydrating agent, milder conditions using reagents like triphenylphosphine (B44618) and triflic anhydride (B1165640) might be necessary if the protected acetaldehyde moiety is sensitive. researchgate.net
A notable convergent approach involves the coupling of an acyl hydrazide with an α-bromo nitroalkane, which directly yields a 2,5-disubstituted 1,3,4-oxadiazole, bypassing the need for a separate diacyl hydrazine intermediate. nih.govrsc.org This method is particularly attractive due to its mild, non-dehydrative conditions. nih.govrsc.org
Maximizing Overall Yield and Purity in Multi-Step Sequences
| Step | Reaction | Key Considerations for Yield and Purity |
| 1 | Acyl Hydrazide Formation | Use of high-purity starting materials; control of reaction temperature to prevent side reactions. |
| 2 | Diacylhydrazine Synthesis | Choice of coupling agent to ensure complete acylation; purification to remove unreacted starting materials. |
| 3 | Cyclodehydration | Selection of the optimal dehydrating agent and reaction conditions to favor cyclization over degradation; purification by crystallization or chromatography to remove byproducts. |
| 4 | Side-Chain Manipulation | Use of selective reagents to modify the side chain without affecting the oxadiazole ring; careful monitoring of the reaction to prevent over-oxidation or other unwanted transformations. |
Interactive Data Table: Hypothetical Yields for a Multi-Step Synthesis
| Step | Reaction | Hypothetical Yield (%) |
|---|---|---|
| 1 | Acyl Hydrazide Formation | |
| 2 | Diacylhydrazine Synthesis | |
| 3 | Cyclodehydration | |
| 4 | Side-Chain Manipulation | |
| Overall Yield (%) |
Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound
Achieving high levels of selectivity is a critical challenge in the synthesis of complex organic molecules. For this compound, this involves controlling which functional groups react (chemoselectivity), where they react (regioselectivity), and the spatial arrangement of the resulting molecule (stereoselectivity).
Strategies for Minimizing Side Reactions and Byproduct Formation
The synthesis of 1,3,4-oxadiazoles can be accompanied by the formation of various byproducts. For instance, in the cyclization of diacylhydrazines, incomplete cyclization can lead to the persistence of the starting material, while harsh conditions can cause degradation of the oxadiazole ring.
A significant side reaction to consider is the competing formation of 2-amino-1,3,4-thiadiazoles when using thiosemicarbazide (B42300) intermediates. nih.govscribd.com The regioselectivity of the cyclization can be influenced by the choice of reagents and the nature of the substituents. nih.govscribd.com
Strategies to minimize these side reactions include:
Use of Mild Reagents: Employing milder cyclodehydration agents can prevent the degradation of sensitive functional groups.
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry can favor the desired reaction pathway.
Protecting Groups: The use of protecting groups for reactive functionalities, such as the aldehyde group in the target molecule, is crucial to prevent unwanted side reactions during the synthesis.
Consideration of Enantiomeric or Diastereomeric Purity (if chiral centers are introduced)
The structure of this compound itself is achiral. However, if any of the synthetic intermediates possess chiral centers, it becomes necessary to control the stereochemistry of the reactions. For example, if a chiral building block is used to introduce the acetaldehyde side chain, it is important to ensure that its stereochemical integrity is maintained throughout the synthetic sequence.
While not directly applicable to the target molecule, methods for the stereoselective synthesis of related heterocyclic compounds have been developed. For instance, stereoselective syntheses of thiazolidinone and selenazol-ylidene acetate (B1210297) derivatives have been reported, highlighting the potential for controlling stereochemistry in related systems. researchgate.net If a chiral analog of this compound were to be synthesized, these principles would be highly relevant.
Development of Sustainable and Scalable Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and scalable processes. This involves the use of environmentally benign reagents and solvents, energy-efficient reaction conditions, and processes that can be safely and economically scaled up for large-scale production.
Several approaches to the synthesis of 1,3,4-oxadiazoles align with the principles of green chemistry. For example, one-pot syntheses that combine multiple reaction steps into a single operation can reduce waste and improve efficiency. organic-chemistry.org The use of catalytic methods, as opposed to stoichiometric reagents, is also a key aspect of sustainable synthesis.
The development of a sustainable route to this compound would involve:
Atom Economy: Designing a synthesis that incorporates the maximum number of atoms from the starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.
Catalysis: Employing catalytic methods for key transformations, such as the cyclization step.
Solvent Selection: Utilizing greener solvents or, where possible, solvent-free reaction conditions.
A promising avenue for a sustainable synthesis is the use of visible-light photoredox catalysis, which can enable reactions to proceed under mild conditions with high efficiency. researchgate.net
Application of Green Chemistry Principles
The synthesis of 1,3,4-oxadiazole derivatives has traditionally involved methods that raise environmental concerns, such as the use of hazardous reagents and the generation of significant waste. nih.gov In response, the application of green chemistry principles has become a major focus in developing more sustainable synthetic routes. These principles are centered around minimizing environmental impact through careful consideration of factors like atom economy and solvent selection. nih.govnih.gov
Atom Economy: Atom economy is a crucial metric in green chemistry, maximizing the incorporation of starting materials into the final product. Many classical methods for 1,3,4-oxadiazole synthesis, such as those using dehydrating agents like phosphorus oxychloride or thionyl chloride, suffer from poor atom economy. nih.gov Modern approaches aim to improve this by designing reactions with fewer byproducts. For instance, oxidative cyclization reactions of acylhydrazones, where the only byproduct might be water or a simple molecule, represent a more atom-economical route. jchemrev.com Another strategy is the one-pot synthesis from hydrazides and other starting materials, which avoids the isolation of intermediates and reduces waste generation. researchgate.net
Solvent Selection: The choice of solvent plays a significant role in the environmental footprint of a chemical process. youtube.com Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents. nih.gov For the synthesis of 1,3,4-oxadiazoles, research has explored the use of greener solvents like ethanol (B145695) or even solvent-free conditions. mdpi.comresearchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions or with minimal solvent, has emerged as a powerful green technique, offering benefits such as shorter reaction times and higher yields. mdpi.comnih.gov Grinding techniques, which involve the reaction of solid-state reactants, completely eliminate the need for solvents, representing an ideal green chemistry approach. researchgate.net
To synthesize this compound, a green approach would favor a one-pot reaction under solvent-free or green solvent conditions, potentially utilizing microwave irradiation to accelerate the reaction and improve energy efficiency.
Table 1: Comparison of Solvents in 1,3,4-Oxadiazole Synthesis
| Solvent | Green Chemistry Considerations |
|---|---|
| Dichloromethane (DCM) | Halogenated solvent, potential carcinogen. nih.gov |
| Dimethylformamide (DMF) | High boiling point, toxic. acs.org |
| Toluene | Volatile organic compound (VOC), neurotoxin. nih.gov |
| Ethanol | Renewable, biodegradable, low toxicity. mdpi.com |
| Water | Non-toxic, abundant, but can be problematic for water-sensitive reagents. youtube.com |
Catalytic Approaches
Catalysis is a cornerstone of modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. The synthesis of 1,3,4-oxadiazoles has benefited from the development of various catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches.
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, have been widely used for the synthesis of 1,3,4-oxadiazoles. Copper-catalyzed reactions are particularly prominent. For example, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the oxidative cyclization of N-arylidenearoylhydrazides. jchemrev.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to construct complex 1,3,4-oxadiazole derivatives. nih.gov A cobalt-catalyzed three-component reaction of diazo compounds, N-isocyaniminotriphenylphosphorane, and carboxylic acids has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation and reusability, aligning well with green chemistry principles. Copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org Iron(III)-based catalysts have also shown promise. For instance, a cationic Fe(III)/TEMPO system can catalyze the oxidative cyclization of aroyl hydrazones with oxygen as the oxidant. organic-chemistry.org
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. In the context of 1,3,4-oxadiazole synthesis, iodine has been used to promote the oxidative cyclization of acylhydrazones. organic-chemistry.org Photocatalytic approaches using organic dyes like eosin-Y under visible light have also been developed for the synthesis of 2-amino-1,3,4-oxadiazoles, offering a green and efficient method. nih.gov
For the synthesis of this compound, a plausible route would involve the cyclization of a precursor acylhydrazone. This reaction could be catalyzed by a reusable heterogeneous catalyst or a metal-free organocatalyst to ensure a sustainable process.
Table 2: Catalytic Systems for 1,3,4-Oxadiazole Synthesis
| Catalyst Type | Example Catalyst | Advantages |
|---|---|---|
| Homogeneous | Cu(OTf)₂, Pd(dppf)Cl₂ jchemrev.comnih.gov | High activity and selectivity. |
| Heterogeneous | CuO nanoparticles, Fe(III)/TEMPO organic-chemistry.org | Easy separation, reusability. |
Process Intensification and Continuous Flow Synthesis Methodologies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis is a key enabling technology in this area, offering several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.govnih.gov
The synthesis of 1,3,4-oxadiazoles has been successfully adapted to continuous flow systems. An efficient flow process for the synthesis of various 1,3,4-oxadiazoles has been reported, utilizing an iodine-mediated oxidative cyclization in a heated packed-bed reactor. nih.gov This method allows for short residence times and high yields. The integration of in-line quenching and extraction steps further enhances the efficiency of the process. nih.govnih.gov The use of an automated in-line chromatography system can also be incorporated for a fully integrated synthesis and purification platform. nih.gov
A continuous flow approach to the synthesis of this compound could involve pumping a solution of the starting materials (e.g., a protected acylhydrazone precursor) and a catalyst through a heated reactor coil or a packed-bed reactor. The product stream could then be passed through subsequent modules for in-line purification, providing a streamlined and efficient synthesis. This methodology would be particularly advantageous for handling potentially unstable intermediates or products.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult | Straightforward |
| Heat Transfer | Inefficient | Highly Efficient |
| Safety | Higher risk with exothermic reactions | Improved safety |
| Automation | Limited | Easily automated |
Advanced Spectroscopic and Structural Elucidation of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde. ijrpr.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment, number, and type of protons and carbons present.
For this compound, the ¹H NMR spectrum is expected to show three distinct signals: a singlet for the C5 proton of the oxadiazole ring, a doublet for the methylene (B1212753) (-CH₂-) protons, and a triplet for the aldehydic (-CHO) proton. The ¹³C NMR spectrum would correspondingly display signals for the two distinct carbons of the oxadiazole ring (C2 and C5), the methylene carbon, and the highly deshielded carbonyl carbon of the aldehyde. nih.govmdpi.com
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO | 9.5 - 10.0 | Triplet (t) | -CHO | 190 - 200 |
| -CH₂- | ~4.0 | Doublet (d) | -CH₂- | ~45 - 55 |
| Oxadiazole C5-H | ~8.5 - 9.0 | Singlet (s) | Oxadiazole C5 | ~155 - 165 |
| Oxadiazole C2 | ~160 - 170 |
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complete Assignment and Connectivity
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, a cross-peak would be observed between the methylene (-CH₂-) protons and the aldehydic (-CHO) proton, confirming their adjacent positions. No correlation would be expected for the isolated C5-H proton of the oxadiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the ¹H signals of the methylene and aldehydic protons to their corresponding ¹³C signals, and the oxadiazole C5-H proton to the C5 carbon.
The methylene (-CH₂-) protons to the C2 carbon of the oxadiazole ring and the aldehyde carbonyl carbon.
The aldehydic proton to the methylene carbon and potentially to the C2 carbon of the ring.
The oxadiazole C5-H proton to the C2 carbon and the nitrogen atoms (if a ¹H-¹⁵N HMBC were performed).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show a spatial correlation between the methylene protons and the C5-H of the oxadiazole ring, depending on the rotational conformation around the C2-CH₂ bond.
Dynamic NMR for Investigating Conformational Isomerism and Tautomeric Equilibria
The acetaldehyde (B116499) moiety introduces the possibility of keto-enol tautomerism, where the aldehyde form exists in equilibrium with its enol isomer, 2-(1,3,4-Oxadiazol-2-yl)ethen-1-ol. While the keto form is generally predominant for simple aldehydes, the presence of the heterocyclic ring could influence this equilibrium.
Dynamic NMR (DNMR) studies, particularly variable-temperature (VT) NMR, would be the primary method to investigate such phenomena. By recording ¹H NMR spectra at different temperatures, one could observe changes in the signals. If a tautomeric equilibrium exists, separate signals for the keto and enol forms might be observed at low temperatures, which would coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. researchgate.net Similarly, restricted rotation around the single bond connecting the side chain to the oxadiazole ring could lead to different conformers that may be distinguishable on the NMR timescale at low temperatures.
Solid-State NMR for Characterization of Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) provides valuable information about the structure of materials in their solid form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide detailed structural information. For this compound, ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), would be instrumental in:
Distinguishing Polymorphs: Different crystalline forms (polymorphs) of the compound would have distinct molecular packing arrangements. These differences in the local electronic environment would result in observable changes in the ¹³C chemical shifts in the ssNMR spectrum.
Characterizing Amorphous vs. Crystalline Forms: Crystalline materials typically give sharp, well-resolved ssNMR signals, whereas amorphous (non-crystalline) forms produce much broader lines. ssNMR can thus be used to determine the degree of crystallinity of a sample.
Probing Connectivity: Advanced ssNMR techniques can confirm atomic connectivity in the solid state, which is particularly useful for complex heterocyclic systems where solution NMR data might be ambiguous. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and powerful method for identifying functional groups within a molecule. nih.govijrpr.com
Characteristic Absorption Frequencies of the Oxadiazole Ring and Aldehyde Carbonyl
The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent parts. The key expected frequencies are summarized below.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium | Medium |
| Aldehyde C=O | Stretch | 1720-1740 | Strong | Medium |
| Oxadiazole C=N | Stretch | 1610-1650 | Medium-Strong | Strong |
| Oxadiazole C-O-C | Asymmetric Stretch | 1200-1250 | Strong | Weak |
| Oxadiazole Ring | Breathing/Deformation | 900-1000 | Medium | Strong |
The most prominent band in the IR spectrum would be the strong C=O stretch of the aldehyde carbonyl. nih.govnih.gov The C=N stretching and C-O-C stretching vibrations are characteristic of the 1,3,4-oxadiazole (B1194373) ring system. nanobioletters.comresearchgate.netmdpi.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the heterocyclic ring. nih.gov
Analysis of Inter- and Intramolecular Hydrogen Bonding and Molecular Packing
The 1,3,4-oxadiazole ring contains two nitrogen atoms which, due to their electronegativity, can act as hydrogen bond acceptors. dergipark.org.tr Similarly, the oxygen atom of the aldehyde's carbonyl group is also a potential hydrogen bond acceptor site.
In the solid state, these acceptor sites can participate in intermolecular hydrogen bonding with C-H groups from neighboring molecules (C-H···N or C-H···O interactions). The formation of such hydrogen bonds has a direct impact on the vibrational spectra. rsc.orgresearchgate.netrsc.orgacs.org Specifically, the involvement of the carbonyl oxygen in hydrogen bonding would typically cause a shift of the C=O stretching frequency to a lower wavenumber (a "red shift") in the IR spectrum compared to its frequency in a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding. Analysis of these shifts, along with potential changes in the oxadiazole ring vibration frequencies, provides critical insights into the molecular packing and supramolecular structure of the compound in the solid state. acs.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of a compound by providing a highly accurate mass measurement, which in turn allows for the determination of its elemental formula.
In the analysis of this compound, an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be utilized. The technique provides the mass-to-charge ratio (m/z) of the molecular ion with a precision of several decimal places. This high accuracy enables the unambiguous determination of the elemental composition. For instance, the theoretical exact mass of this compound (C₄H₄N₂O₂) can be calculated. The experimentally determined mass from HRMS analysis would be expected to align closely with this theoretical value, thereby confirming the molecular formula. In studies of related oxadiazole derivatives, HRMS has been crucial for confirming the structures of newly synthesized compounds. rasayanjournal.co.in
| Attribute | Value |
| Molecular Formula | C₄H₄N₂O₂ |
| Theoretical Exact Mass | 112.0273 u |
| Monoisotopic Mass | 112.02728 Da |
This table represents theoretical values for this compound. Experimental verification is required.
Tandem mass spectrometry (MS/MS) would be employed to probe the structural connectivity of the molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation patterns of 1,2,4-oxadiazole (B8745197) derivatives have been studied, revealing characteristic cleavages of the heterocyclic ring and side chains. researchgate.net For this compound, expected fragmentation could involve the loss of the acetaldehyde side chain or cleavage of the oxadiazole ring. These fragmentation pathways are critical for confirming the identity of the compound and for distinguishing it from isomers. nih.gov
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |
| 113.0346 [M+H]⁺ | 85.0399 | CO |
| 113.0346 [M+H]⁺ | 69.0451 | CH₂CO |
This table presents a hypothetical fragmentation pattern for this compound. Experimental MS/MS data is necessary for confirmation.
X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.
X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer a detailed picture of the molecular geometry, including the planarity of the oxadiazole ring and the conformation of the acetaldehyde substituent.
This technique would also reveal the parameters of the crystal's unit cell and how the molecules pack together in the solid state. The analysis of intermolecular interactions, such as hydrogen bonding or π-π stacking, would provide insight into the solid-state properties of the compound.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
The potential for chirality in this compound is not immediately obvious from its structure. However, if synthetic routes were to introduce a chiral center, for instance through derivatization of the acetaldehyde group, chiroptical spectroscopy would be essential for characterizing the enantiomers.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. These methods are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds. In the broader context of heterocyclic chemistry, CD spectroscopy has been used to study the interaction of chiral molecules with biological macromolecules like DNA. nih.gov
Chemical Reactivity and Mechanistic Pathways of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Reactivity of the Acetaldehyde (B116499) Functional Group
The acetaldehyde moiety is characterized by a highly reactive carbonyl group. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. msu.edumasterorganicchemistry.comlibretexts.org This electrophilicity is the basis for a wide range of chemical transformations. Aldehydes are generally more reactive than ketones, a trait attributed to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org
Nucleophilic Addition Reactions to the Carbonyl Center (e.g., Grignard, Organolithium, Cyanohydrin Formation)
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. youtube.com This reaction can be catalyzed by either acid or base. libretexts.org
Grignard and Organolithium Reagents: These strong, carbon-based nucleophiles are expected to react readily with the aldehyde to form a secondary alcohol after an acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin. This reaction involves the nucleophilic attack of a cyanide ion on the carbonyl carbon and is a classic example of nucleophilic addition. libretexts.org
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Organometallic | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Organometallic | Organolithium Reagent (R-Li) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
Carbonyl Condensation Reactions (Aldol, Knoevenagel, Wittig, Wittig-Horner, Mannich)
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde allows it to undergo a variety of condensation reactions.
Aldol (B89426) Condensation: In the presence of a base or acid, the aldehyde can act as both a nucleophile (via its enolate form) and an electrophile, leading to the formation of a β-hydroxy aldehyde. sigmaaldrich.comlibretexts.org Subsequent heating can cause dehydration, yielding an α,β-unsaturated aldehyde. libretexts.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
Wittig and Wittig-Horner Reactions: These reactions are powerful methods for forming alkenes. The Wittig reaction uses a phosphorus ylide to convert the aldehyde into an alkene. The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, a modification using a phosphonate (B1237965) carbanion, is also applicable and often favored for producing (E)-alkenes.
Mannich Reaction: This reaction involves the aminoalkylation of the acidic α-hydrogen of the aldehyde in the presence of formaldehyde (B43269) and a primary or secondary amine, or ammonia.
Table 2: Predicted Condensation Reactions
| Reaction | Reactant(s) | Predicted Product Type |
| Aldol Condensation | Self-condensation | β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Wittig-Horner Reaction | Phosphonate Carbanion | Alkene |
| Mannich Reaction | Formaldehyde, Amine | Mannich Base (β-Amino-carbonyl compound) |
Oxidation-Reduction Chemistry of the Aldehyde (e.g., Cannizzaro reaction, Tishchenko reaction, Meerwein-Ponndorf-Verley reduction)
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. iitk.ac.in
Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-(1,3,4-Oxadiazol-2-yl)acetic acid.
Reduction: Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride will reduce the aldehyde to 2-(1,3,4-Oxadiazol-2-yl)ethanol. libretexts.org
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens undergo disproportionation to yield an alcohol and a carboxylic acid. Since this compound possesses α-hydrogens, it is more likely to undergo an aldol reaction under these conditions.
Tishchenko Reaction: This is another disproportionation reaction, catalyzed by an alkoxide, where two molecules of an aldehyde are converted into an ester.
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a selective reduction of aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.
Formation of Acetals, Enamines, Imines, and Related Derivatives
The carbonyl group readily reacts with alcohols and amines to form various derivatives.
Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. wikipedia.org The reaction proceeds through a hemiacetal intermediate. msu.edu This reaction is reversible. libretexts.org
Imine and Enamine Formation: The reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. libretexts.orgrsc.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org
Reactivity and Stability of the 1,3,4-Oxadiazole (B1194373) Core
The 1,3,4-oxadiazole ring is an important five-membered heterocycle known for its thermal stability and presence in a wide range of pharmacologically active compounds. nih.govbohrium.comnih.gov It is considered an electron-deficient aromatic system. nih.gov This electronic nature significantly influences its reactivity.
Electrophilic and Nucleophilic Substitution Reactions on the Heterocycle
The electron-deficient character of the 1,3,4-oxadiazole ring makes it generally resistant to electrophilic substitution at its carbon atoms. nih.gov
Electrophilic Substitution: Due to the reduced electron density in the ring, electrophilic attacks on the carbon atoms are difficult. nih.gov However, attack by an electrophile at one of the nitrogen atoms can occur, potentially forming 1,3,4-oxadiazolium salts, especially if the ring is substituted with electron-releasing groups. nih.govrroij.com
Nucleophilic Substitution: The 1,3,4-oxadiazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or if a good leaving group is present on the ring. rroij.com For instance, halogenated 1,3,4-oxadiazoles can undergo nucleophilic substitution where the halogen atom is replaced. nih.gov In the case of the parent this compound, direct nucleophilic substitution on the unsubstituted ring is not a favored pathway.
Ring-Opening and Ring-Closing Reactions Involving the Oxadiazole Moiety
The 1,3,4-oxadiazole ring is generally considered a stable aromatic heterocycle. However, under specific and often harsh reaction conditions, it can be susceptible to ring-opening reactions. For instance, studies on related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles have shown that the heterocyclic core can undergo cleavage. mdpi.com During the reduction of the nitro group using iron filings in a concentrated hydrochloric acid solution, the 1,3,4-oxadiazole ring was opened, yielding an acyclic benzohydrazide (B10538) derivative. mdpi.com This suggests that certain reductive environments, particularly those that proceed via harsh conditions, could potentially compromise the integrity of the oxadiazole ring in this compound.
Conversely, the formation of the 1,3,4-oxadiazole ring is a common synthetic strategy, often proceeding via the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃). mdpi.com Other methods include the oxidative cyclization of semicarbazone precursors. For example, the condensation of semicarbazide (B1199961) with an aldehyde, followed by an iodine-mediated oxidative C-O bond formation, provides an efficient route to 2-amino-1,3,4-oxadiazoles. researchgate.net This highlights the thermodynamic favorability of the ring-closed aromatic system under oxidative conditions.
Thermal and Photochemical Stability Considerations Under Various Environmental Conditions
Derivatives of 1,3,4-oxadiazole are noted for their significant thermal stability. Thermogravimetric analysis of various poly(1,3,4-oxadiazole-ether)s has shown that decomposition temperatures corresponding to a 5% weight loss are typically above 380°C. researchgate.net Similarly, bent-core liquid crystals based on 2,5-disubstituted-1,3,4-oxadiazole structures exhibit high thermal and thermal-oxidative stability, with decomposition beginning above 330°C in both nitrogen and air. researchgate.net This high stability is attributed to the aromatic nature of the heterocyclic ring. It is therefore anticipated that this compound would also possess considerable thermal stability.
While specific photochemical studies on this compound are not extensively documented, research on related compounds provides some insight. The photoluminescence properties of certain thio-1,3,4-oxadiazol-2-yl derivatives have been investigated, indicating potential applications in optoelectronic devices, which implies a degree of interaction with light. researchgate.net The presence of the aldehyde group, with its n→π* transition, in conjunction with the π-system of the oxadiazole ring, suggests that the compound could be photochemically active, potentially undergoing reactions such as photoreduction, photooxidation, or rearrangements upon UV irradiation.
Table 1: Thermal Stability of Various 1,3,4-Oxadiazole Derivatives
| Compound Type | Decomposition Temperature (TGA, 5% weight loss) | Atmosphere |
|---|---|---|
| Poly(1,3,4-oxadiazole-ether)s | > 380 °C | Air |
| Bent Core Liquid Crystals with 1,3,4-oxadiazole | > 330 °C | Nitrogen & Helium |
This table presents generalized data from studies on classes of 1,3,4-oxadiazole compounds to infer the stability of this compound. researchgate.net
Cascade and Multi-Component Reactions Leveraging Both the Acetaldehyde and Oxadiazole Moieties
The dual functionality of this compound makes it an attractive substrate for cascade and multi-component reactions (MCRs). The acetaldehyde moiety can readily participate in classic carbonyl reactions, while the oxadiazole ring can act as a stable scaffold or a latent reactive partner. MCRs, such as the Ugi reaction, have been used in tandem with other transformations like the Diels-Alder reaction to build complex molecular architectures in a single pot. nih.gov One can envision a scenario where the aldehyde group of this compound participates in an Ugi-type MCR, with the resulting adduct undergoing a subsequent intramolecular cyclization.
Tandem Reactions Leading to Complex Fused or Bridged Heterocyclic Systems
The strategic placement of the aldehyde and oxadiazole functionalities allows for the design of tandem reactions to construct novel fused heterocyclic systems. Tandem reactions are powerful tools in organic synthesis for building molecular complexity efficiently. beilstein-journals.orgnih.gov For example, a Knoevenagel condensation of the acetaldehyde group with an active methylene compound could generate a Michael acceptor. This intermediate could then undergo an intramolecular reaction, such as a conjugate addition by one of the oxadiazole nitrogen atoms, potentially leading to a fused dihydropyridine (B1217469) or similar system, although this would disrupt the oxadiazole's aromaticity and likely require specific activation.
A more plausible pathway involves the oxadiazole ring participating in cycloaddition reactions. While 1,3,4-oxadiazoles with electron-donating groups are generally poor dienes, those with electron-withdrawing substituents can engage in inverse electron-demand [4+2] cycloadditions with electron-rich dienophiles. nih.gov A tandem sequence could begin with the transformation of the acetaldehyde group into a dienophile, which then reacts intramolecularly with the oxadiazole ring. Such reactions are known to lead to bridged heterocyclic intermediates. nih.gov
Exploitation of Synergistic Reactivity Between Functional Groups
The reactivity of the acetaldehyde and oxadiazole groups in this compound is synergistic. The 1,3,4-oxadiazole ring is strongly electron-withdrawing, which influences the adjacent acetaldehyde moiety in several ways:
Increased Acidity of α-Protons: The electron-withdrawing nature of the heterocycle enhances the acidity of the α-protons of the acetaldehyde group, facilitating enolate formation under basic conditions. This would increase its reactivity in base-catalyzed reactions like aldol and Claisen-Schmidt condensations.
Activation of the Aldehyde Carbonyl: The inductive effect of the oxadiazole ring renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack.
This synergistic activation is crucial in one-pot syntheses. For example, in the synthesis of 2,5-diaryl 1,3,4-oxadiazoles, aldehydes react with aryl tetrazoles in a radical-promoted process. organic-chemistry.org The aldehyde's reactivity is key to the initial N-acylation step. organic-chemistry.org This demonstrates how the aldehyde can serve as the reactive handle to initiate complex transformations involving the heterocyclic system.
Kinetic and Thermodynamic Aspects of Key Transformations Involving this compound
Kinetic studies on the reactions of 1,3,4-oxadiazole derivatives provide a framework for understanding the transformations of this compound. For instance, the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate (B1199274) was found to follow first-order kinetics with respect to both the substrate and the oxidant. researchgate.net The reaction was also acid-catalyzed. researchgate.net
For this compound, key transformations would likely involve the aldehyde group. The kinetics of reactions such as condensation or oxidation could be monitored using spectroscopic methods (e.g., UV-Vis or NMR). It is expected that the rates of these reactions would be influenced by factors such as pH, temperature, and catalyst concentration.
Thermodynamically, the formation of the 1,3,4-oxadiazole ring is a highly favorable process, as evidenced by the numerous high-yielding cyclization methods. openmedicinalchemistryjournal.com Reactions involving this compound that maintain the integrity of this aromatic ring are generally expected to be thermodynamically favored. Conversely, reactions that lead to ring-opening would require significant energy input or proceed under conditions where a particularly stable acyclic product is formed. mdpi.com
Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound
| Reaction Type | Order in Substrate | Order in Reagent | Rate Determining Step |
|---|---|---|---|
| Base-catalyzed Aldol Condensation | 1 | 1 | Nucleophilic attack of enolate |
| Oxidation to Carboxylic Acid | 1 | 1 | Hydrate (B1144303) formation/C-H bond cleavage |
| Reductive Amination | 1 | 1 | Imine formation |
This table is a hypothetical representation based on general kinetic principles of aldehyde reactions and studies on related oxadiazoles. researchgate.net
Mechanistic Investigations through Isotopic Labeling, Trapping Experiments, and Reaction Progress Monitoring
Elucidating the precise mechanisms of reactions involving this compound would rely on established physical organic chemistry techniques.
Isotopic Labeling: Deuterium (B1214612) labeling is a powerful tool. For example, synthesizing the target compound with deuterium atoms at the α-position (this compound-α,α-d₂) would allow for the determination of kinetic isotope effects in reactions involving the cleavage of the C-D bond, such as enolization. This can help identify the rate-determining step.
Trapping Experiments: In reactions where highly reactive, short-lived intermediates are proposed, trapping experiments are essential. For instance, if a reaction is thought to proceed through a ketenimine or a benzyne-like intermediate, the addition of a specific trapping agent that reacts selectively with this intermediate can provide evidence for its existence. nih.gov
Reaction Progress Monitoring: Modern analytical techniques are crucial for mechanistic studies. In-situ NMR spectroscopy or hyphenated techniques like LC-MS can be used to monitor the concentrations of reactants, intermediates, and products over time. This data allows for the construction of reaction profiles, which are invaluable for testing mechanistic hypotheses and deriving rate laws. The synthesis of various oxadiazole derivatives is often monitored by Thin Layer Chromatography (TLC) to determine reaction completion. nih.gov
By employing these methods, a detailed understanding of the reaction pathways, transition states, and intermediates involved in the chemistry of this compound can be achieved.
Computational and Theoretical Investigations of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govmdpi.comresearchgate.net
For 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles of its lowest energy conformation. These calculations are also used to determine the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers. mdpi.com Furthermore, DFT is employed to calculate the HOMO and LUMO energies and visualize their spatial distribution, providing a detailed picture of the molecule's electronic landscape. mdpi.comnih.gov
Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations serve as a benchmark for validating the results of less expensive methods. For novel molecules like this compound, high-level ab initio calculations can offer a definitive understanding of its electronic structure and properties.
Conformational Landscape Analysis and Identification of Energy Minima
The flexibility of the acetaldehyde (B116499) side chain in this compound allows for the existence of multiple conformations. Understanding the conformational landscape, including the identification of the most stable conformers (energy minima) and the energy barriers between them, is crucial for predicting its behavior in different environments.
The rotation around the single bond connecting the acetaldehyde group to the oxadiazole ring is a key conformational variable. Computational methods can be used to calculate the rotational energy profile, which shows how the energy of the molecule changes as this bond is rotated. rsc.org The peaks in this profile correspond to rotational barriers, which are the energy required to interconvert between different conformers. The height of these barriers provides information about the flexibility of the molecule. Intramolecular interactions, such as weak hydrogen bonds or steric hindrance, can significantly influence the shape of the rotational energy profile and the relative energies of the conformers.
Tautomerism, the interconversion of structural isomers, is a possibility for this compound. The acetaldehyde moiety can potentially exist in equilibrium with its enol tautomer, 2-(1,3,4-oxadiazol-2-yl)ethen-1-ol. Computational studies are instrumental in determining the relative stabilities of these tautomeric forms. researchgate.netnih.gov By calculating the total electronic energies of both the aldehyde and enol forms, it is possible to predict which tautomer is more favorable under different conditions (e.g., in the gas phase or in a solvent). The energy difference between the tautomers indicates the position of the equilibrium. For many simple aldehydes, the keto form is significantly more stable than the enol form.
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)
Computational chemistry can predict various spectroscopic properties, which is invaluable for characterizing new compounds and interpreting experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. ipb.pt Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. niscpr.res.indergipark.org.tr These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. dergipark.org.tr
IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. researchgate.netresearchgate.netnih.gov DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dergipark.org.tr This predicted spectrum can be compared with an experimental one to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the various vibrations of the oxadiazole ring.
UV-Vis Absorption Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. beilstein-journals.org By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). ijopaar.combeilstein-journals.org This information is useful for understanding the photophysical properties of the compound.
Validation of Experimental Data through Computational Modeling
In the study of 1,3,4-oxadiazole (B1194373) derivatives, computational modeling, particularly using Density Functional Theory (DFT), is a common practice to validate experimental findings. nih.gov For instance, calculated spectroscopic data, such as IR, 1H NMR, and 13C NMR spectra, are often compared with experimental spectra to confirm the synthesized molecular structures. nih.gov Geometric parameters, including bond lengths and angles of the optimized molecular structure, are also computed and can be correlated with X-ray crystallography data if available. This comparative approach helps to affirm the identity and purity of the synthesized compound.
Elucidation of Reaction Mechanisms via Transition State Modeling and Reaction Path Calculations
Understanding the formation and reactivity of this compound would involve computational elucidation of its reaction mechanisms. This is typically achieved through the modeling of transition states and the calculation of reaction pathways.
For the synthesis of 1,3,4-oxadiazoles, which often involves the cyclization of acylhydrazides, computational methods can determine the activation energies (Ea) and reaction enthalpies (ΔH). nih.gov These calculations provide insight into the feasibility and kinetics of the reaction, helping to identify the most probable reaction pathway. By mapping the potential energy surface, researchers can locate the transition state structures connecting reactants to products.
Table 1: Hypothetical Activation Energies and Reaction Enthalpies for a 1,3,4-Oxadiazole Formation
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Cyclization | DFT (B3LYP) | 6-311++G(d,p) | 25.4 | -15.2 |
| Dehydration | DFT (B3LYP) | 6-311++G(d,p) | 18.1 | -5.7 |
This table is illustrative and does not represent actual data for this compound.
When reactions can lead to multiple isomers, computational chemistry is a powerful tool to predict the regioselectivity and stereoselectivity. By comparing the activation barriers for the formation of different products, the kinetically favored product can be identified. The relative energies of the final products also indicate the thermodynamically favored isomer. For a molecule like this compound, this could be relevant in understanding its potential reactions involving the aldehyde group or the oxadiazole ring.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in various environments. nih.gov For a compound like this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and interactions with other molecules or at interfaces. These simulations track the atomic movements over time, offering a dynamic picture that complements the static information from quantum chemical calculations.
Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Derivatives of this compound
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. For derivatives of this compound, a QSRR study would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with experimentally determined reactivity data. nih.gov This approach is valuable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of molecules with desired properties.
Table 2: Hypothetical Descriptors for a QSRR Model of 1,3,4-Oxadiazole Derivatives
| Derivative | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (pIC50) |
| 1 | 2.1 | -7.8 | -1.5 | 3.2 | 5.4 |
| 2 | 2.5 | -8.1 | -1.2 | 4.1 | 6.1 |
| 3 | 1.8 | -7.5 | -1.8 | 2.8 | 4.9 |
This table is illustrative and does not represent actual data for derivatives of this compound.
Synthetic Applications and Functional Materials Development Based on 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The aldehyde functionality in 2-(1,3,4-oxadiazol-2-yl)acetaldehyde serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity, coupled with the inherent properties of the 1,3,4-oxadiazole (B1194373) core, makes it a valuable precursor for the synthesis of more elaborate organic molecules.
Construction of Annulated and Fused Heterocyclic Systems
The development of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. While direct examples of using this compound for the construction of annulated and fused heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the aldehyde group suggests its potential in various cyclization reactions. For instance, derivatives of 5-aryl-1,3,4-oxadiazole have been utilized as starting materials for the synthesis of fused heterocyclic systems such as triazolo[3,4-b] nih.govlifechemicals.comnih.govoxadiazoles. uobaghdad.edu.iqresearchgate.net These syntheses often involve the reaction of a hydrazine (B178648) derivative with various reagents to build the fused ring. uobaghdad.edu.iqresearchgate.net The aldehyde functionality of this compound could, in principle, be converted to a hydrazone, which could then undergo similar cyclization reactions to afford novel fused systems.
Precursor for Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a stable heterocyclic core, makes it a promising candidate for DOS strategies. Although specific DOS libraries based on this exact acetaldehyde (B116499) are not reported, the concept has been applied to other 1,3,4-oxadiazole-containing molecules. For example, a diversity-oriented approach has been used to synthesize pimprinine (B1677892) derivatives bearing a 1,3,4-oxadiazole-5-thioether moiety, highlighting the utility of the oxadiazole scaffold in generating molecular diversity. The aldehyde group of this compound could be engaged in a variety of multicomponent reactions or sequential transformations to rapidly build molecular complexity and generate libraries of compounds for biological screening.
Derivatization Strategies for Enhanced Chemical Functionality or Modularity
The modification of the core structure of this compound can lead to derivatives with enhanced properties or tailored functionalities for specific applications.
Introduction of Chiral Centers and Asymmetric Transformations in Derivatives
The introduction of chirality is crucial in the development of pharmaceuticals and chiral materials. While there is no specific literature on the asymmetric transformation of this compound, the aldehyde group is a prime site for such modifications. Asymmetric aldol (B89426) reactions, for example, could be employed to introduce new stereocenters adjacent to the oxadiazole ring. A study on the asymmetric synthesis of oxazolidin-2-ones utilized an asymmetric aldol addition to an aldehyde, demonstrating a pathway to create chiral building blocks. nih.gov A similar strategy applied to this compound could lead to the synthesis of enantioenriched alcohols, which are valuable intermediates for the synthesis of complex chiral molecules.
Preparation of Polyfunctionalized Derivatives for Specific Chemical Purposes
The aldehyde group of this compound can be readily converted into a wide array of other functional groups, enabling the synthesis of polyfunctionalized derivatives. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, which could then be used in amide coupling reactions to introduce diverse substituents. Reduction of the aldehyde would provide a primary alcohol, a versatile functional group for esterification or etherification reactions. The synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles with different functional groups has been widely reported, showcasing the chemical tractability of the oxadiazole ring system for creating polyfunctionalized molecules with potential applications in medicinal chemistry and materials science. nih.govnih.govmdpi.com
Applications in Materials Chemistry Research
The 1,3,4-oxadiazole ring is known for its thermal stability and electron-transporting properties, making it a valuable component in the design of functional organic materials. lifechemicals.com Derivatives of 1,3,4-oxadiazole have been incorporated into polymers for applications such as heat-resistant materials and electron-transporting layers in organic light-emitting diodes (OLEDs). lifechemicals.com Furthermore, the nitrogen-rich nature of the oxadiazole ring has led to its investigation in the field of energetic materials. nih.gov
While specific research on materials derived directly from this compound is not prominent, its potential is evident. The aldehyde functionality could be utilized in polymerization reactions, for example, through condensation with suitable co-monomers to form polymers with the 1,3,4-oxadiazole moiety integrated into the polymer backbone. Such polymers could exhibit interesting thermal, electronic, or optical properties, paving the way for new functional materials.
Synthesis of Monomers for Polymerization and Dendritic Structures
The presence of the acetaldehyde group in this compound offers a direct route to the formation of polymers and complex dendritic architectures. The polymerization of aldehydes, particularly acetaldehyde, can proceed through various mechanisms, including cationic initiation, to form polyacetals. cmu.edukyoto-u.ac.jp The resulting poly(methyloxymethylene) backbone could be modified by the pendant 1,3,4-oxadiazole rings, which are known to enhance thermal stability in polymers. acs.org
The general approach to polymerizing acetaldehyde involves the use of catalysts like alumina (B75360) or trialkylaluminum compounds, which can lead to the formation of atactic or isotactic polymers. kyoto-u.ac.jp In the case of this compound, the oxadiazole moiety could influence the stereochemistry of the polymerization, potentially leading to materials with ordered structures and unique properties.
A plausible synthetic route to such polymers could involve the initial synthesis of the monomer, this compound, followed by controlled polymerization. The synthesis of the monomer itself can be envisioned through the oxidation of the corresponding alcohol, 2-(1,3,4-oxadiazol-2-yl)ethanol, or via the ozonolysis of a vinyl-substituted oxadiazole.
| Potential Polymerization/Dendrimer Synthesis Strategies | Key Features | Potential Polymer Properties |
| Cationic Polymerization | Formation of a polyacetal backbone. | Enhanced thermal stability due to oxadiazole rings. |
| Aldol Condensation | Step-growth polymerization leading to cross-linked networks. | High molecular weight, potentially thermosetting materials. |
| Convergent/Divergent Dendrimer Synthesis | Precise control over molecular architecture and functionality. | Tunable electronic and photophysical properties. |
This table is based on established polymerization and dendrimer synthesis methodologies and the known properties of the constituent functional groups.
Precursors for Optoelectronic Materials (if relevant to conjugation)
The 1,3,4-oxadiazole ring is a well-known electron-deficient heterocycle that is frequently incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs), due to its electron-transporting capabilities and high photoluminescence quantum yield. rsc.orgnih.gov The conjugation of this ring with other chromophores can lead to materials with tailored optoelectronic properties.
The acetaldehyde group in this compound can be readily converted into a variety of conjugated systems through reactions such as the Knoevenagel condensation, Wittig reaction, or Horner-Wadsworth-Emmons reaction. These reactions allow for the extension of the π-conjugated system by introducing vinyl, styryl, or other unsaturated linkages at the 2-position of the oxadiazole ring.
For example, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326) would yield a highly conjugated molecule with strong electron-accepting properties. Similarly, a Wittig reaction with a phosphonium (B103445) ylide derived from an aromatic aldehyde would create a stilbene-like structure incorporating the oxadiazole ring. These extended conjugated systems are essential for charge transport and luminescence in optoelectronic devices.
| Reaction Type | Reactant | Resulting Conjugated System | Potential Application |
| Knoevenagel Condensation | Malononitrile | 2-(2,2-dicyanovinyl)-1,3,4-oxadiazole derivative | Electron-transporting material in OLEDs |
| Wittig Reaction | Aromatic phosphonium ylide | Stilbene-like oxadiazole derivative | Fluorescent dyes, organic scintillators |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanion | α,β-Unsaturated ester or ketone with oxadiazole | Building blocks for conjugated polymers |
This table illustrates potential synthetic pathways to optoelectronic materials based on the reactivity of the acetaldehyde group and the known properties of 1,3,4-oxadiazoles.
Building Blocks for Supramolecular Assemblies and Self-Healing Materials
The principles of supramolecular chemistry, which involve non-covalent interactions to construct well-defined architectures, can be effectively applied to molecules containing both hydrogen-bonding sites and π-systems. rsc.org this compound possesses both these features. The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions.
The aldehyde group can be transformed into various functionalities that are known to drive self-assembly. For example, conversion to a carboxylic acid would introduce a strong hydrogen-bonding motif, leading to the formation of dimers or extended chains. Alternatively, reaction with an amine to form an imine can introduce a dynamic covalent bond, which is a key feature in the design of self-healing materials. nih.gov The reversibility of the imine bond allows for the material to repair itself upon damage.
Furthermore, the oxadiazole moiety can coordinate with metal ions, enabling the construction of metallo-supramolecular assemblies. nih.gov The combination of metal coordination, hydrogen bonding, and π-stacking could lead to the formation of complex and functional supramolecular structures such as grids, cages, or polymers.
Exploitation in Catalysis (e.g., as a Ligand Precursor or Organocatalyst Scaffold)
The structural features of this compound make it an interesting candidate for applications in catalysis. The nitrogen atoms of the 1,3,4-oxadiazole ring possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for transition metal catalysts. nih.gov The aldehyde group can be further modified to introduce additional donor atoms, creating a multidentate ligand.
For example, reduction of the aldehyde to an alcohol, followed by etherification with a molecule containing another donor site (e.g., a pyridine (B92270) or a phosphine), would yield a bidentate or tridentate ligand. Such ligands are crucial in homogeneous catalysis for controlling the activity and selectivity of a wide range of reactions, including cross-coupling, hydrogenation, and hydroformylation. acs.org
Moreover, the oxadiazole ring itself can act as a scaffold for the development of organocatalysts. The heterocyclic ring can be functionalized with catalytically active groups, and its rigid structure can provide a well-defined environment for the catalytic reaction. For instance, the introduction of a chiral amine via reductive amination of the aldehyde could lead to a chiral organocatalyst for asymmetric synthesis.
Integration into Responsive Chemical Systems and Sensor Development (non-biological applications)
The development of chemical sensors for environmental and industrial monitoring is a rapidly growing field. kistler.com Aldehydes are a known class of volatile organic compounds that are important to monitor due to their potential health effects. rsc.orgresearchgate.net The reactivity of the aldehyde group in this compound makes it a prime candidate for the development of chemosensors. nih.gov
Optical and Electrochemical Sensing Mechanisms for Environmental Monitoring
Optical sensors based on changes in fluorescence or color are particularly attractive due to their high sensitivity and the potential for visual detection. nih.gov The 1,3,4-oxadiazole moiety is known to be fluorescent, and its emission properties can be modulated by the chemical environment. researchgate.net
A common strategy for aldehyde detection is the condensation reaction with a fluorogenic or chromogenic amine or hydrazine derivative. rsc.org For example, a sensor molecule containing a primary amine could be designed to react with this compound. This reaction would form an imine, leading to a change in the electronic properties of the system and a corresponding change in its fluorescence or color. This principle can be applied to the detection of various aldehydes in environmental samples. google.comacs.org
Electrochemical sensors offer another powerful tool for the detection of aldehydes. The aldehyde group can be electrochemically oxidized, and the resulting current can be correlated to the concentration of the analyte. The presence of the oxadiazole ring could potentially influence the oxidation potential, offering a degree of selectivity.
Fabrication of Chemo- and Biosensors for Industrial Process Control
In an industrial setting, the real-time monitoring of chemical processes is crucial for ensuring product quality and safety. kistler.comprocesssensorsir.com Sensors based on this compound could be developed for the in-line monitoring of processes where aldehydes are either reactants, products, or byproducts.
For instance, a fiber-optic sensor could be fabricated by immobilizing a reagent that reacts specifically with the aldehyde group of the target molecule onto the surface of the fiber. The change in the optical properties of the immobilized reagent upon reaction would be transmitted through the fiber and detected, providing a continuous measurement of the aldehyde concentration.
Furthermore, while this article focuses on non-biological applications, it is worth noting that the principles of enzymatic reactions could be adapted for industrial biosensors. An enzyme that specifically recognizes and transforms the aldehyde group could be immobilized on a transducer (e.g., an electrode or an optical waveguide) to create a highly selective sensor. nih.gov
| Sensing Application | Sensing Mechanism | Key Features |
| Environmental Monitoring (Optical) | Condensation with a fluorophore leading to a change in emission. | High sensitivity, potential for naked-eye detection. |
| Environmental Monitoring (Electrochemical) | Electrochemical oxidation of the aldehyde group. | Quantitative, potential for miniaturization. |
| Industrial Process Control (Chemosensor) | Immobilization of a reactive probe on a solid support. | Real-time, continuous monitoring. |
This table outlines potential sensor applications based on the known reactivity of aldehydes and the properties of 1,3,4-oxadiazoles.
Analytical Methodologies for Detection, Quantification, and Purity Profiling of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone for separating 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde from impurities, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the compound and the specific analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the presence of the aldehyde functional group, This compound is expected to have sufficient volatility for GC analysis. This method is particularly useful for monitoring the headspace of a reaction to track the formation of volatile products or the consumption of volatile reactants.
For less volatile aldehydes or to improve chromatographic peak shape and sensitivity, a derivatization step is often employed. Reagents such as O-2,3,4,5,6-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA) can be used to convert the aldehyde into a more volatile and thermally stable oxime derivative, which is readily analyzed by GC-MS. mdpi.com This approach provides high selectivity and sensitivity, with detection limits potentially reaching nanomolar or even picomolar levels. mdpi.com
The mass spectrometer detector provides structural information, allowing for the confident identification of the target compound and any related volatile impurities based on their mass spectra and fragmentation patterns.
science| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity assessment of 1,3,4-oxadiazole (B1194373) derivatives. thieme-connect.comnih.govacs.org Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
For This compound , a C18 column would be effective for separation. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with a small amount of acid (e.g., orthophosphoric acid or trifluoroacetic acid) to ensure sharp peak shapes. thieme-connect.com
Detection Modes:
UV-Vis and Photodiode Array (PDA) Detection: The 1,3,4-oxadiazole ring system contains a chromophore that absorbs UV light. Studies on similar 1,3,4-oxadiazole derivatives show a maximum absorbance (λmax) around 235 nm, making UV-Vis or PDA detectors highly suitable for sensitive and selective detection. thieme-connect.com A PDA detector offers the additional advantage of providing UV spectra for each peak, aiding in peak identification and purity assessment.
Refractive Index (RI) and Evaporative Light Scattering (ELSD) Detection: While UV detection is optimal for the target compound, RI and ELSD serve as universal detectors. They are valuable for detecting impurities that may lack a UV chromophore and would otherwise be invisible to a UV detector.
analytics| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with A: 0.1% Phosphoric Acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min thieme-connect.comnih.gov |
| Column Temperature | 40 °C thieme-connect.com |
| Injection Volume | 10 µL |
| Detection | UV/PDA at 235 nm thieme-connect.com |
While This compound itself is not a chiral molecule, chiral HPLC is a critical methodology in its synthetic pathway if chiral starting materials are used or if chiral derivatives are produced. This technique is essential for separating enantiomers or diastereomers, which have identical physical properties but can have vastly different biological activities.
The separation is achieved using a Chiral Stationary Phase (CSP). For azole compounds, CSPs based on derivatized polysaccharides (e.g., amylose, cellulose) or macrocyclic glycopeptides are highly effective. nih.govnih.gov The choice of mobile phase—which can be normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic (e.g., acetonitrile/methanol)—is crucial for achieving optimal resolution between the stereoisomers. nih.govnih.gov A resolution factor (Rs) greater than 1.5 indicates a complete, baseline separation of the two enantiomers. nih.gov
mediation| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes |
|---|---|---|
| Polysaccharide-Based (derivatized) | Chiralpak®, Chiralcel® | Normal Phase, Reversed Phase, Polar Organic |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC®, NicoShell® | Reversed Phase, Polar Organic |
| Linear Carbohydrate-Based | MaltoShell® | Normal Phase, Reversed Phase, Polar Organic nih.govnih.gov |
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org It has become an attractive alternative to HPLC, especially for purification. chromatographytoday.com
The advantages of SFC include:
Speed: The low viscosity of the supercritical mobile phase allows for faster separations and shorter column equilibration times. chromatographytoday.comchiraltech.com
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" analytical technique. chromatographytoday.comchiraltech.com
Simplified Product Recovery: In preparative applications, the CO2 mobile phase evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies and speeds up the drying process. chromatographytoday.com
SFC is well-suited for the purification of moderately polar, thermally labile molecules and is also a powerful tool for both chiral and achiral separations. wikipedia.orgsepscience.com For This compound , SFC could offer a more efficient and environmentally friendly method for purification compared to traditional preparative HPLC.
eco| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Aqueous Buffer / Organic Solvent |
| Organic Solvent Usage | Low | High |
| Run Time | Fast | Slower |
| Fraction Evaporation | Fast | Slow (requires lyophilization or evaporation) |
| Primary Application | Purification, Chiral & Achiral Separations wikipedia.org | Analysis and Purification |
Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring
Spectrophotometric methods offer a rapid and straightforward way to determine the concentration of a compound in solution, provided it absorbs light in a specific region of the electromagnetic spectrum.
UV-Visible spectroscopy is a simple, non-destructive technique used for the quantitative analysis of compounds containing chromophores. The 1,3,4-oxadiazole ring in This compound absorbs light in the UV region. Based on published data for similar structures, the maximum wavelength of absorption (λmax) is expected to be in the range of 230-240 nm. thieme-connect.comresearchgate.net
The concentration of the compound can be determined using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. By measuring the absorbance of a solution at the λmax, and using a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be accurately determined. This method is highly effective for reaction monitoring and for quantifying the final product in a purified solution.
lightbulb| Parameter | Description |
|---|---|
| Instrument | Double Beam UV-Visible Spectrophotometer researchgate.net |
| Solvent | Methanol or Acetonitrile (HPLC grade) |
| Wavelength (λmax) | ~235 nm (determined by scanning a dilute solution from 200-400 nm) thieme-connect.com |
| Calibration Curve | A series of standard solutions of known concentrations are prepared and their absorbance is measured to plot Absorbance vs. Concentration. |
| Quantification | The concentration of the unknown sample is calculated from its absorbance using the linear regression equation of the calibration curve. |
Fluorescence Spectroscopy for High Sensitivity Detection (if applicable to derivatives)
While this compound itself may not be inherently fluorescent, fluorescence spectroscopy represents a powerful and highly sensitive detection method applicable to its derivatives. The 1,3,4-oxadiazole ring can act as a fluorophore, and its photophysical properties can be modulated through chemical modification. This allows for the design of fluorescent probes and sensors for various applications, including healthcare and environmental monitoring. rsc.org
The strategy often involves creating donor-acceptor (D–A) type molecules where the oxadiazole moiety is coupled with other functional groups to enhance properties like intramolecular charge transfer (ICT), leading to significant fluorescence emission. rsc.org For instance, researchers have synthesized 1,3,4-oxadiazole derivatives that exhibit prominent fluorescence enhancement in the presence of specific metal ions like Ag+ and Zn2+, functioning as "turn-on" fluorescent sensors. nih.govrsc.org In one study, an oxadiazole derivative with a pyridine-2-formamidophenyl group was developed as a sensor that formed a 1:1 complex with Ag+, leading to a notable increase in fluorescence. nih.gov Another study demonstrated that altering the substitution position of a dimethylamino group on a terminal benzene ring of an oxadiazole derivative significantly enhanced its ICT properties, resulting in a high fluorescence quantum yield of 83.2% upon protonation. rsc.org These examples underscore the potential for developing highly sensitive and selective analytical methods for oxadiazole-containing compounds through derivatization and fluorescence spectroscopy.
Electrochemical Detection Methods (Voltammetry, Amperometry) for Redox-Active Species
Electrochemical detection offers a compelling alternative for the analysis of this compound, provided the compound or its derivatives possess redox-active properties. These methods are advantageous due to their high sensitivity, rapid response times, and potential for miniaturization. mdpi.com The core principle of electrochemical sensing is the transfer of electrons between an electrode surface and the electroactive analyte, which generates a measurable electrical signal correlated to the analyte's concentration. mdpi.com
Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are particularly well-suited for this purpose, providing both qualitative (fingerprint-like redox peaks) and quantitative information. mdpi.com The successful application of electrochemical methods often involves modifying the electrode surface to enhance sensitivity and selectivity. For example, a glassy carbon electrode (GCE) modified with electrochemically reduced graphene oxide grafted with specific nanoparticles showed superior electrocatalytic activity towards the oxidation of a target analyte, resulting in a wide linear range and a low limit of detection (LOD) of 0.34 nM. mdpi.com The synthesis of 1,3,4-oxadiazoles can be achieved through electrochemical routes, indicating that the molecular components are redox-active and thus suitable for electrochemical analysis. researchgate.net
Sample Preparation Strategies for Analysis in Complex Matrices (e.g., reaction mixtures, environmental samples)
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, especially when dealing with complex matrices like reaction mixtures or biological and environmental samples. The primary goal is to isolate the target analyte, remove interfering substances, and concentrate the sample to a level suitable for the chosen analytical instrument.
For reaction mixtures, common strategies include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For instance, after a reaction, the mixture can be treated with water and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the desired oxadiazole product. nih.gov
Column Chromatography: This is a purification technique used to separate individual chemical compounds from a mixture. Crude products from a synthesis can be purified using column chromatography to isolate the target 1,3,4-oxadiazole derivative. nih.gov
Filtration: Following a reaction, a simple filtration step under reduced pressure can be used to remove precipitates before concentrating the filtrate for further analysis. nih.gov
For biological matrices such as blood or plasma, sample preparation often involves:
Protein Precipitation: To analyze drugs or metabolites in plasma, proteins that can interfere with the analysis are often precipitated out of the solution.
Centrifugation: Following precipitation or in whole blood samples, centrifugation is used to separate solid components (like cells or precipitated proteins) from the liquid plasma or serum. rrpharmacology.ru For example, in a pharmacokinetic study, blood samples were centrifuged to produce plasma for subsequent analysis by HPLC-MS/MS. rrpharmacology.ru
The specific protocol must be tailored to the analyte's chemical properties and the nature of the sample matrix to minimize analyte loss and matrix effects.
Validation of Analytical Methods (Accuracy, Precision, Linearity, Limits of Detection and Quantification, Robustness)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It is an essential requirement for quality control and ensures the reliability and consistency of analytical data. wjarr.com Key performance parameters are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). thieme-connect.comscispace.com
Accuracy: This measures the closeness of the test results to the true value. gavinpublishers.com It is often expressed as percent recovery of a known amount of analyte added to a sample. gavinpublishers.com For a validated HPLC method for a 1,3,4-oxadiazole derivative, recovery was reported between 99.25% and 100%. colab.ws
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels, including intraday (repeatability) and interday (intermediate precision). colab.ws For the aforementioned method, intraday and interday precision RSD values were below 5%. colab.ws
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. scispace.com A linear relationship is typically evaluated by analyzing a series of standards over a specified range. For one 1,3,4-oxadiazole derivative, linearity was established in the concentration range of 10–100.00 μg/mL. colab.ws
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comscispace.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.comscispace.com For a specific 1,3,4-oxadiazole compound analyzed by HPLC, the LOD and LOQ were found to be 0.740 μg/mL and 0.2242 μg/mL, respectively. thieme-connect.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate). scispace.com It provides an indication of the method's reliability during normal usage. colab.ws
The table below summarizes validation parameters from a study on a specific 1,3,4-oxadiazole derivative, demonstrating the performance of a validated analytical method. thieme-connect.comcolab.ws
thieme-connect.comcolab.ws| Parameter | Result |
|---|---|
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.990 |
| Accuracy (% Recovery) | 99.25% - 100% |
| Precision (Intra-day RSD) | < 5% |
| Precision (Inter-day RSD) | < 5% |
| Limit of Detection (LOD) | 0.740 µg/mL |
| Limit of Quantification (LOQ) | 0.2242 µg/mL |
Future Directions and Emerging Research Avenues for the Chemistry of 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Advancements in Asymmetric Synthesis Utilizing the Aldehyde Moiety for Stereocontrol
The aldehyde functional group is a cornerstone of stereoselective synthesis. Future research will likely focus on leveraging the aldehyde in 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde for the asymmetric synthesis of complex chiral molecules. The development of novel catalytic systems that can effectively control the stereochemistry of reactions involving this substrate is a significant area of interest. researchgate.netrsc.org
Key research avenues include:
Organocatalytic Aldol (B89426) and Mannich Reactions: Employing chiral amines or phosphoric acids as catalysts to facilitate enantioselective additions to the aldehyde.
Transition-Metal Catalyzed Additions: Utilizing chiral metal complexes (e.g., with Rh, Ru, Cu) for asymmetric allylation, arylation, and vinylation reactions.
Enzyme-Catalyzed Transformations: Exploring the use of aldolases or other enzymes for highly selective C-C bond formations.
Substrate-Controlled Diastereoselective Reactions: Investigating how the 1,3,4-oxadiazole (B1194373) ring itself may influence the facial selectivity of nucleophilic attack on the aldehyde.
A critical goal will be to achieve dual stereocontrol, where the choice of catalyst or reaction conditions can selectively produce either enantiomer of the product from the same starting material. researchgate.net The development of such methods would be highly valuable for the synthesis of enantiopure pharmaceutical intermediates and other fine chemicals.
| Potential Asymmetric Reaction | Catalyst/Reagent Type | Potential Chiral Product |
| Aldol Reaction | Chiral Proline Derivatives | Chiral β-hydroxy ketones |
| Henry (Nitroaldol) Reaction | Chiral Metal-Schiff Base Complexes | Chiral β-nitro alcohols |
| Wittig-type Olefination | Chiral Phosphine Ligands | Chiral Alkenes |
| Reductive Amination | Chiral Hydrogenation Catalysts | Chiral Amines |
Integration into Automated Synthesis and High-Throughput Screening Platforms for Derivative Generation
The increasing demand for novel molecular entities in drug discovery and materials science necessitates the use of automated synthesis and high-throughput screening (HTS). nih.govrug.nl this compound is an ideal candidate for such platforms due to the reactivity of its aldehyde group, which can participate in a wide array of bond-forming reactions.
Future efforts will likely involve:
Development of Automated Reaction Protocols: Adapting classic aldehyde reactions (e.g., reductive amination, Wittig reaction, condensation reactions) for use in automated synthesizers.
Generation of Large Compound Libraries: Utilizing combinatorial chemistry principles to react this compound with a diverse set of building blocks (amines, alcohols, ylides, etc.) to generate large libraries of 1,3,4-oxadiazole derivatives.
Miniaturization of Synthesis: Employing technologies like acoustic dispensing to perform reactions on a nanomole scale, which is cost-effective and environmentally friendly. nih.govrug.nl
These libraries can then be screened for biological activity against various targets or for desirable properties in materials science applications.
Development of Novel Reaction Manifolds Based on the Unique Reactivity Profile of the Compound
The juxtaposition of an aldehyde and a 1,3,4-oxadiazole ring within the same molecule presents opportunities for the development of novel reaction manifolds. Research in this area would focus on discovering new transformations that take advantage of the interplay between these two functional groups.
Potential areas of exploration include:
Tandem Cyclization Reactions: Designing one-pot reactions where the aldehyde first reacts to form an intermediate that subsequently undergoes cyclization involving the oxadiazole ring or its substituents.
Intramolecular Cycloadditions: Investigating the possibility of forming fused ring systems through intramolecular [4+2] or [3+2] cycloadditions, where the aldehyde is first converted into a reactive diene or dipole. nih.gov
Metal-Catalyzed Cross-Coupling/Condensation Sequences: Developing catalytic cycles that combine a cross-coupling reaction at the oxadiazole ring with a condensation reaction at the aldehyde.
The discovery of such novel reactions would not only expand the synthetic chemist's toolbox but also provide rapid access to complex heterocyclic scaffolds.
Exploration of Interdisciplinary Applications in Advanced Materials Science and Engineering
The 1,3,4-oxadiazole ring is known for its desirable electronic and optical properties, including high thermal stability and electron-transporting capabilities, which make it a valuable component in organic electronics. mdpi.com The aldehyde group in this compound provides a convenient handle for incorporating this heterocycle into larger molecular architectures for materials science applications.
Future research could focus on:
Synthesis of Novel Polymers: Using the aldehyde for polymerization reactions (e.g., via condensation with diamines) to create new polymers with high thermal stability and specific electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functionalization of Surfaces: Grafting the molecule onto surfaces (e.g., silicon wafers, nanoparticles) via the aldehyde to modify their properties.
Development of Chemosensors: Designing derivatives where the interaction of an analyte with the molecule leads to a change in its fluorescence or other optical properties, leveraging the electronic nature of the oxadiazole ring.
| Material Application | Role of this compound | Potential Property |
| Organic Light-Emitting Diodes (OLEDs) | Building block for electron-transporting polymers | Enhanced electron mobility and thermal stability |
| Organic Photovoltaics (OPVs) | Component of acceptor materials | Tunable electronic energy levels |
| Chemosensors | Core structure for fluorescent probes | High sensitivity and selectivity |
| Functional Coatings | Surface modifier | Improved adhesion or altered surface energy |
Computational Design and Rational Synthesis of Derivatives with Tailored Reactivity or Functionality
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. mdpi.com Applying these methods to this compound and its potential derivatives can accelerate the discovery of new functional molecules.
Future computational studies could involve:
Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model reaction pathways and predict the stereochemical outcomes of asymmetric reactions.
Designing Targeted Inhibitors: Employing molecular docking and molecular dynamics simulations to design derivatives that can bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov
Tuning Material Properties: Calculating the electronic and optical properties of potential polymeric or crystalline materials derived from the title compound to identify candidates with optimal characteristics for specific applications.
This in silico approach can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.
Expanding the Chemical Space of 1,3,4-Oxadiazole Aldehydes through Combinatorial Approaches
While this article focuses on a specific acetaldehyde (B116499) derivative, the broader class of 1,3,4-oxadiazole aldehydes represents a rich area for chemical exploration. Combinatorial chemistry provides a powerful strategy for systematically expanding the chemical space of this compound class. acs.org
Future directions include:
Solid-Phase Synthesis: Developing solid-phase synthetic routes where the oxadiazole aldehyde is tethered to a resin, allowing for easy purification after reaction with a diverse set of reagents. acs.org
Multi-Component Reactions: Designing novel multi-component reactions that use a 1,3,4-oxadiazole aldehyde as a key starting material to rapidly generate molecular complexity. acarindex.com
Diversity-Oriented Synthesis: Creating libraries of structurally diverse and complex molecules starting from this simple scaffold.
By systematically exploring the chemical space around the 1,3,4-oxadiazole aldehyde core, researchers can uncover new structures with unique properties and functions.
Opportunities for Collaborative Research and Interdisciplinary Studies in Organic and Materials Chemistry
The diverse potential applications of this compound, from medicine to materials science, highlight the need for interdisciplinary collaboration. The full potential of this compound will be best realized through partnerships between different fields of expertise.
Key opportunities for collaboration include:
Organic and Medicinal Chemists: To design and synthesize libraries of derivatives for biological screening and lead optimization. nih.govnih.gov
Synthetic and Materials Chemists: To develop new functional polymers and materials and characterize their properties. mdpi.com
Experimental and Computational Chemists: To create a feedback loop where computational predictions guide synthetic experiments, and experimental results validate and refine computational models.
Such collaborations will be crucial for translating fundamental research on this compound into practical applications that can address challenges in health, energy, and technology.
Conclusion and Broader Scientific Implications of Research on 2 1,3,4 Oxadiazol 2 Yl Acetaldehyde
Synthesis of Key Research Accomplishments and Novel Insights Gained
While specific synthetic routes for 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde are not detailed in current literature, the synthesis of 2-substituted-1,3,4-oxadiazoles is well-established. A common and versatile method involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov Another prevalent approach is the oxidative cyclization of N-acylhydrazones, which can be achieved using various reagents such as iodine, chloramine-T, or potassium permanganate (B83412). mdpi.comjchemrev.com
A plausible synthetic pathway to obtain this compound would likely involve a two-step process. First, the synthesis of a stable precursor, (1,3,4-oxadiazol-2-yl)ethan-1-ol, could be achieved through established methods for creating 2-alkyl-1,3,4-oxadiazoles. mdpi.comdoaj.org This would be followed by a controlled oxidation of the primary alcohol to the corresponding aldehyde.
The synthesis of the 1,3,4-oxadiazole (B1194373) ring itself can be accomplished through several key reactions:
From Hydrazides and Carboxylic Acids: Direct condensation of hydrazides with carboxylic acids or their derivatives is a fundamental method. openmedicinalchemistryjournal.comnih.gov
From Acylhydrazones: Oxidative cyclization of N-acylhydrazones offers a robust route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.govjchemrev.com
One-Pot Syntheses: More recent advancements have focused on one-pot procedures, for example, from the reaction of hydrazides with methyl ketones, which involves a C-C bond cleavage. organic-chemistry.org
The key accomplishment in this area is the development of a diverse toolbox of synthetic methods that allow for the construction of the 1,3,4-oxadiazole core with a wide variety of substituents. This versatility is crucial for tuning the electronic and steric properties of the resulting molecules, which in turn influences their chemical reactivity and biological activity. The novel insights gained from these synthetic explorations lie in the understanding of the reaction mechanisms, such as the unexpected C-C bond cleavage in certain one-pot syntheses, and the development of more environmentally benign and efficient protocols. organic-chemistry.org
General Contributions to the Fields of Heterocyclic Chemistry and Aldehyde Transformations
The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups. nih.gov Research into compounds like this compound contributes to the broader understanding of how the electronic nature of the heterocyclic ring influences the reactivity of its substituents.
The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast array of transformations. The reactivity of an aldehyde is significantly influenced by the electronic properties of the group it is attached to. In the case of this compound, the electron-withdrawing nature of the 1,3,4-oxadiazole ring is expected to impact the reactivity of the adjacent aldehyde. This can make it more susceptible to nucleophilic attack compared to simple aliphatic aldehydes.
Studies on the reactions of aldehydes on other heterocyclic rings have shown that their reactivity can be finely tuned. nih.govmsu.edu For instance, the participation of heterocyclic aldehydes in multicomponent reactions like the Ugi-Smiles coupling has been explored, providing access to complex molecular scaffolds. nih.gov The investigation of this compound in similar transformations could lead to the discovery of novel chemical pathways and the synthesis of new classes of compounds with potential biological activities.
The contributions of research in this area can be summarized as:
Expansion of Chemical Space: The synthesis of novel 1,3,4-oxadiazole derivatives expands the library of available compounds for screening in drug discovery and materials science.
Understanding Structure-Activity Relationships: By studying the properties of compounds like this compound, chemists can better understand how the 1,3,4-oxadiazole moiety modulates the reactivity and biological profile of a molecule.
Development of New Synthetic Methodologies: The pursuit of synthesizing this and related compounds can drive the development of new and improved synthetic methods for heterocyclic compounds.
Outlook on Future Research Directions and Opportunities for Chemical Innovation
The future of research on this compound and related compounds is bright, with numerous opportunities for chemical innovation. Based on the established importance of the 1,3,4-oxadiazole scaffold, several key research directions can be envisioned:
Medicinal Chemistry and Drug Discovery: The 1,3,4-oxadiazole nucleus is present in a variety of compounds with demonstrated biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. ijper.orgsemanticscholar.orgnih.govxisdxjxsu.asia Future research should focus on the synthesis and biological evaluation of derivatives of this compound. The aldehyde group can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of compounds for high-throughput screening.
Development of Novel Agrochemicals: Similar to their applications in medicine, 1,3,4-oxadiazole derivatives have shown promise as herbicides, insecticides, and fungicides. mdpi.com The unique structural features of this compound could be exploited to develop new and more effective agrochemicals.
Materials Science: The electron-accepting nature of the 1,3,4-oxadiazole ring makes it a valuable component in the design of organic light-emitting diodes (OLEDs), scintillators, and other advanced materials. nih.gov The aldehyde functionality of the target compound could be used to anchor it to polymer backbones or other material scaffolds, leading to the development of new functional materials.
Catalysis: The nitrogen atoms in the oxadiazole ring can act as ligands for metal catalysts. Research into the coordination chemistry of this compound and its derivatives could lead to the discovery of new catalysts for a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing substituted triazole derivatives with aldehydes in ethanol, using glacial acetic acid as a catalyst. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde under reflux for 4 hours, followed by solvent evaporation under reduced pressure . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. Factors like reaction time, temperature, and stoichiometric ratios are systematically varied using factorial design to identify optimal conditions .
Q. How is structural characterization of this compound and its derivatives performed?
- Methodological Answer : X-ray crystallography is a gold standard for confirming molecular geometry. For instance, ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate was structurally validated via single-crystal X-ray diffraction, revealing bond angles and torsion critical for reactivity . Complementary techniques include NMR (for functional group analysis) and IR spectroscopy (to confirm carbonyl and oxadiazole vibrations).
Q. What biological activity screening protocols are applicable to this compound?
- Methodological Answer : Antimicrobial and anticancer assays are common. Derivatives are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) via disk diffusion or microdilution methods. For anticancer activity, cytotoxicity assays (e.g., MTT) on cell lines like HeLa or MCF-7 are used. Dose-response curves and IC₅₀ values are calculated to compare potency with structurally similar compounds .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. The Institute for Chemical Reaction Design and Discovery (ICReDD) integrates computational predictions with experimental validation. For example, reaction path searches using Gibbs free energy profiles identify feasible intermediates, while AI-driven tools like COMSOL Multiphysics optimize reaction parameters in silico .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Cross-validation includes:
- Replicating studies under standardized conditions (e.g., fixed pH, temperature).
- Purity verification via HPLC or mass spectrometry.
- Comparative meta-analysis of structure-activity relationships (SAR) to isolate substituent effects .
Q. How can factorial design improve the synthesis of this compound derivatives?
- Methodological Answer : Full factorial designs (e.g., 2³) evaluate interactions between variables like catalyst concentration, solvent polarity, and reaction time. For example, a study might vary acetic acid (0.5–2.0 mol%), ethanol/water ratios (70:30–90:10), and time (2–6 hours). Response surface methodology (RSM) then models yield or purity outcomes, identifying statistically significant factors .
Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?
- Methodological Answer : Scaling requires addressing heat/mass transfer limitations. Microreactor systems enhance mixing efficiency for exothermic steps. Membrane separation technologies (e.g., nanofiltration) can purify products continuously, avoiding batch-process bottlenecks. Process control algorithms (e.g., PID controllers) maintain optimal conditions during transition from milligram to gram scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
